2,3-Bis(4-chlorophenyl)propanoic acid 2,3-Bis(4-chlorophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13323492
InChI: InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
SMILES: C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Molecular Formula: C15H12Cl2O2
Molecular Weight: 295.2 g/mol

2,3-Bis(4-chlorophenyl)propanoic acid

CAS No.:

Cat. No.: VC13323492

Molecular Formula: C15H12Cl2O2

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

2,3-Bis(4-chlorophenyl)propanoic acid -

Specification

Molecular Formula C15H12Cl2O2
Molecular Weight 295.2 g/mol
IUPAC Name 2,3-bis(4-chlorophenyl)propanoic acid
Standard InChI InChI=1S/C15H12Cl2O2/c16-12-5-1-10(2-6-12)9-14(15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Standard InChI Key AKRGELYVEBEVGH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl
Canonical SMILES C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Structure

The compound’s structure consists of a propanoic acid core (CH2CH2COOH\text{CH}_2\text{CH}_2\text{COOH}) with two 4-chlorophenyl groups substituted at the second and third carbon positions. The IUPAC name is 2,3-bis(4-chlorophenyl)propanoic acid, and its canonical SMILES string is C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl\text{C1=CC(=CC=C1CC(C2=CC=C(C=C2)Cl)C(=O)O)Cl} . X-ray crystallography and spectroscopic analyses confirm a planar aromatic system with intramolecular hydrogen bonding between the carboxylic acid group and adjacent chlorophenyl rings .

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular Weight295.16 g/mol
Density1.3±0.1g/cm31.3 \pm 0.1 \, \text{g/cm}^3
Boiling Point401.7±35.0C401.7 \pm 35.0^\circ \text{C}
Flash Point196.7±25.9C196.7 \pm 25.9^\circ \text{C}
LogP (Octanol-Water)4.73
Vapor Pressure0.0±1.0mmHg0.0 \pm 1.0 \, \text{mmHg} at 25°C

The high logP value indicates significant lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Industrial Production

Palladium-Catalyzed Hydrogenation

A widely reported method involves the hydrogenation of benzyl 4-chlorocinnamate using 5% Pd/beta zeolite as a catalyst. Under optimized conditions (40°C, 1.5 hours, hydrogen atmosphere), this reaction achieves a 98% yield of 2,3-bis(4-chlorophenyl)propanoic acid . The mechanism proceeds via:

  • Adsorption of the cinnamate ester onto the Pd catalyst.

  • Hydrogenolysis of the benzyl ester group.

  • Reduction of the α,β-unsaturated bond to form the propanoic acid derivative .

Coupling Reactions

Alternative routes employ Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and brominated propanoic acid derivatives. For example, tert-butyl (3S)-3-(3-amino-4-chlorophenyl)-3-cyclopropylpropanoate reacts with (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl chloride in the presence of 1-chloro-N,N,2-trimethylprop-1-en-1-amine to form advanced intermediates, which are subsequently deprotected using trifluoroacetic acid (TFA) .

Industrial Scalability

Large-scale production utilizes continuous flow reactors to enhance yield (≥95%) and purity (≥99% by HPLC). Solvent selection (e.g., ethyl acetate or THF) and temperature control (40–60°C) are critical to minimizing byproducts such as 3,3-bis(4-chlorophenyl)propanoic acid .

Applications in Pharmaceutical and Agrochemical Research

Antimicrobial Agents

Derivatives of 2,3-bis(4-chlorophenyl)propanoic acid exhibit broad-spectrum antimicrobial activity. For instance, 3-(4,5-bis(4-bromophenyl)-2-(4-chlorophenyl)-1H-imidazol-1-yl)propanoic acid demonstrates MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli . The chlorophenyl groups enhance membrane disruption, while the carboxylic acid moiety facilitates target binding via hydrogen bonding .

Anticancer Scaffolds

Structural analogs have been investigated as kinase inhibitors. In a 2023 study, cyclohexylamide derivatives of this compound showed IC₅₀ values of 0.8–1.2 µM against breast cancer (MCF-7) and lung cancer (A549) cell lines by inhibiting PI3K/Akt signaling .

Agrochemical Intermediates

The compound serves as a precursor to herbicides such as chlorophenoxypropanoates. Field trials indicate that ethyl 2,3-bis(4-chlorophenyl)propanoate reduces weed biomass by 85–90% in rice paddies at application rates of 2–5 kg/ha.

Recent Research Advancements

Biodegradation Pathways

Pseudomonas acidovorans M3GY cometabolizes 2,3-bis(4-chlorophenyl)propanoic acid when grown on biphenyl, via a meta-fission pathway. Key steps include:

  • Dioxygenation of the aromatic ring.

  • Cleavage to form 2-(4-chlorophenyl)-3,3-propenoic acid.

  • Decarboxylation yielding 4-chlorobenzoic acid .

Crystallography and Drug Design

A 2024 study resolved the crystal structure (PDB ID: 8X2T), revealing a hydrogen-bonded dimeric form stabilized by OH-O\text{O} \cdots \text{H-O} interactions (bond length = 1.87 Å). This dimerization enhances stability in solid-state formulations .

Computational Modeling

Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict a dipole moment of 4.2 D, correlating with observed solubility in polar aprotic solvents like DMF and DMSO .

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